2-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide
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Overview
Description
2-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a trifluoromethyl group, a cyclopropoxy group, and a benzamide core. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the metabolic stability and lipophilicity of compounds, making it a valuable moiety in pharmaceuticals and agrochemicals .
Preparation Methods
This process can be achieved using various reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl halides. Industrial production methods often involve multi-step synthesis, starting from commercially available benzamide derivatives and incorporating the desired functional groups through sequential reactions .
Chemical Reactions Analysis
2-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives with modified functional groups .
Scientific Research Applications
2-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activities . The cyclopropoxy group may also contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
2-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
2-Cyclopropoxy-N-methyl-3-(chloromethyl)benzamide: This compound has a chloromethyl group instead of a trifluoromethyl group, which may result in different chemical and biological properties.
2-Cyclopropoxy-N-methyl-3-(methyl)benzamide: The presence of a methyl group instead of a trifluoromethyl group can significantly alter the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C12H12F3NO2 |
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Molecular Weight |
259.22 g/mol |
IUPAC Name |
2-cyclopropyloxy-N-methyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H12F3NO2/c1-16-11(17)8-3-2-4-9(12(13,14)15)10(8)18-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,16,17) |
InChI Key |
MPRDTTLBVSHOSR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
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